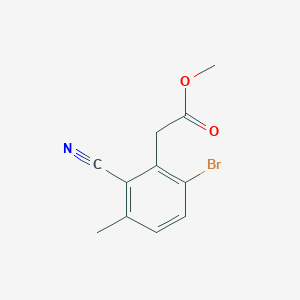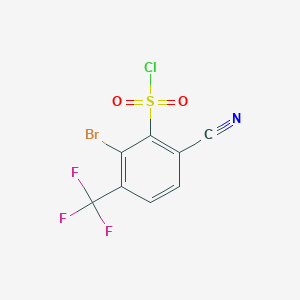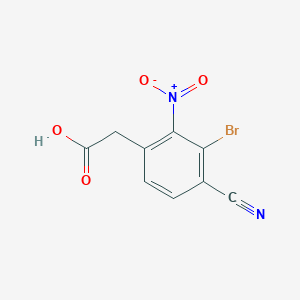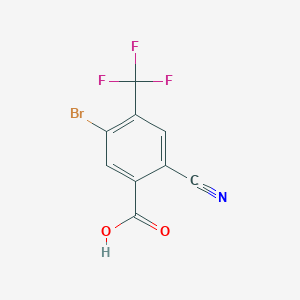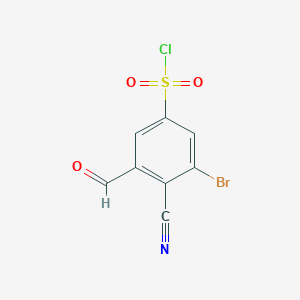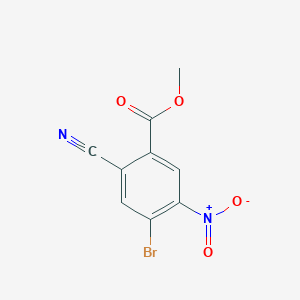![molecular formula C11H17ClFNO2 B1417054 1-[3-Fluoro-4-(2-methoxyethoxy)phenyl]-ethylamine hydrochloride CAS No. 2206608-49-1](/img/structure/B1417054.png)
1-[3-Fluoro-4-(2-methoxyethoxy)phenyl]-ethylamine hydrochloride
Übersicht
Beschreibung
“1-[3-Fluoro-4-(2-methoxyethoxy)phenyl]-ethylamine hydrochloride” is a chemical compound with the molecular formula C11H17ClFNO2 . It is related to a class of compounds that have been studied for their potential therapeutic applications .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 11 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms .Wissenschaftliche Forschungsanwendungen
Transport and Luminescence Properties
The effects of polar side groups, including methoxy and fluoro substitutions, on transport and luminescence properties of a series of compounds, provide insights into their potential applications in organic light-emitting diodes (OLEDs) and other electronic devices. These studies suggest that the polar side groups do not significantly influence the emission wavelength of molecules in solid states, indicating the potential of such compounds in the development of OLED materials with specific luminescence properties (Tong et al., 2004).
Synthesis and Analytical Characterizations
Research on substances based on the 1,2-diarylethylamine template, including studies on their syntheses and comprehensive analytical characterizations, highlights their applications in clinical settings and as research chemicals. Such substances have been investigated for potential clinical applications and as models for studying the behavior of new psychoactive substances (Dybek et al., 2019).
Metabolism and Disposition Studies
Investigations into the metabolism and disposition of compounds with similar structural features in humans underscore their relevance in pharmacokinetics and pharmacodynamics studies. Understanding the metabolic pathways and disposition of these compounds can inform drug design and therapeutic applications (Shaffer et al., 2008).
Dual Inhibitors of Phosphodiesterase-4 and Serotonin Reuptake
The synthesis of dual PDE4 inhibitor/SSRI compounds demonstrates the therapeutic potential of structurally similar compounds in treating depression and other mental health disorders. These compounds show promise in improving the efficacy and safety profiles of treatments for neurological conditions (Cashman et al., 2009).
Chiral Resolution and Synthesis
Research focusing on the chiral resolution and synthesis of compounds provides valuable methodologies for obtaining enantiomerically pure substances, which are crucial for drug development and other applications requiring high stereochemical purity (Hui-qian, 2015).
Zukünftige Richtungen
The future directions for research on “1-[3-Fluoro-4-(2-methoxyethoxy)phenyl]-ethylamine hydrochloride” and related compounds could involve further exploration of their potential therapeutic applications, as well as continued investigation into their synthesis processes, chemical reactions, and physical and chemical properties .
Wirkmechanismus
Target of Action
Similar compounds are often used in suzuki–miyaura coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
It’s worth noting that benzylic halides, which are similar to this compound, typically react via an sn2 pathway for primary halides and an sn1 pathway for secondary and tertiary halides . These reactions occur via the formation of a resonance-stabilized carbocation .
Biochemical Pathways
Similar compounds are known to participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to various downstream effects depending on the specific context and environment.
Result of Action
The compound’s potential involvement in reactions such as suzuki–miyaura coupling could result in the formation of new carbon–carbon bonds , which could have various effects depending on the specific context and environment.
Biochemische Analyse
Biochemical Properties
1-[3-Fluoro-4-(2-methoxyethoxy)phenyl]-ethylamine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with specific enzymes involved in metabolic pathways, potentially influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, binding to receptor sites, and altering protein conformation .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in cell growth and differentiation, thereby impacting cellular proliferation and apoptosis . Additionally, it can alter metabolic fluxes within cells, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, leading to changes in their activity. This binding can result in enzyme inhibition or activation, depending on the context. Furthermore, it may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Over time, the compound may undergo degradation, leading to changes in its efficacy and potency. Studies have shown that its stability can be influenced by various factors, including temperature, pH, and exposure to light . Long-term exposure to the compound may result in sustained alterations in cellular processes, which can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Toxicity studies have indicated that excessive doses can result in cellular damage, organ toxicity, and other adverse outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s bioavailability, efficacy, and potential side effects. Additionally, the compound may affect metabolic fluxes and metabolite levels within cells, thereby impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its pharmacokinetics. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may interact with binding proteins that influence its localization and accumulation. These interactions can affect the compound’s bioavailability and overall efficacy .
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall biological activity. For instance, localization to the nucleus may allow it to interact with transcription factors and influence gene expression .
Eigenschaften
IUPAC Name |
1-[3-fluoro-4-(2-methoxyethoxy)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO2.ClH/c1-8(13)9-3-4-11(10(12)7-9)15-6-5-14-2;/h3-4,7-8H,5-6,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHJJWZHOJUEGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OCCOC)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



